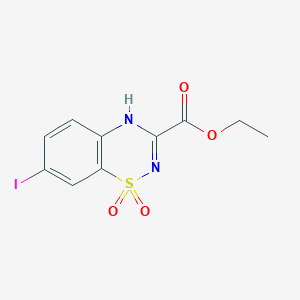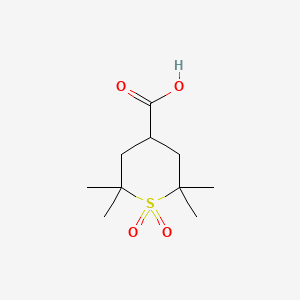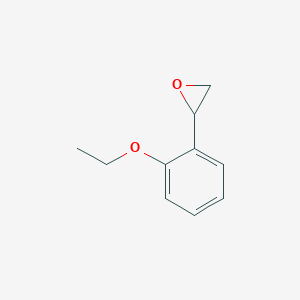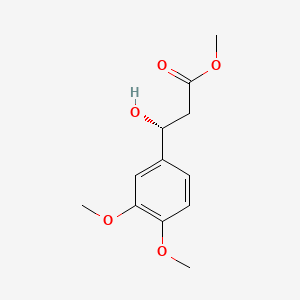
(3,4-Dibromophenyl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,4-Dibromophenyl)hydrazine: is an organic compound with the molecular formula C6H6Br2N2 It is a derivative of hydrazine, where two bromine atoms are substituted at the 3rd and 4th positions of the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Diazotization Reaction: One common method for preparing (3,4-Dibromophenyl)hydrazine involves the diazotization of 3,4-dibromoaniline followed by reduction. The process typically includes:
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods with appropriate safety and efficiency measures.
Analyse Chemischer Reaktionen
Types of Reactions:
Nucleophilic Substitution: (3,4-Dibromophenyl)hydrazine can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Condensation Reactions: It can react with carbonyl compounds to form hydrazones, which are useful intermediates in organic synthesis.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products:
Hydrazones: Formed by the reaction with aldehydes or ketones.
Substituted Phenylhydrazines: Formed by nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: (3,4-Dibromophenyl)hydrazine is used as a building block in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.
Biology and Medicine:
Antimicrobial Agents: Derivatives of this compound have shown potential as antimicrobial agents due to their ability to inhibit the growth of bacteria and fungi.
Anticancer Research: Some studies have explored the use of hydrazine derivatives in cancer treatment, focusing on their ability to induce apoptosis in cancer cells.
Industry:
Dye and Pigment Production: The compound can be used in the synthesis of dyes and pigments due to its reactivity with various substrates.
Wirkmechanismus
The mechanism of action of (3,4-Dibromophenyl)hydrazine involves its interaction with biological molecules, leading to various biochemical effects. The compound can form hydrazones with carbonyl-containing biomolecules, affecting their function. Additionally, its bromine atoms can participate in halogen bonding, influencing molecular interactions and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
(2,4-Dibromophenyl)hydrazine: Similar in structure but with bromine atoms at the 2nd and 4th positions.
(3,5-Dibromophenyl)hydrazine: Bromine atoms at the 3rd and 5th positions.
(4-Bromophenyl)hydrazine: Only one bromine atom at the 4th position.
Uniqueness:
Positional Isomerism: The specific positioning of bromine atoms in (3,4-Dibromophenyl)hydrazine can lead to different reactivity and interaction profiles compared to its isomers.
Eigenschaften
Molekularformel |
C6H6Br2N2 |
|---|---|
Molekulargewicht |
265.93 g/mol |
IUPAC-Name |
(3,4-dibromophenyl)hydrazine |
InChI |
InChI=1S/C6H6Br2N2/c7-5-2-1-4(10-9)3-6(5)8/h1-3,10H,9H2 |
InChI-Schlüssel |
GAJWNTLEKRZSTO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1NN)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(1H-Benzo[d]imidazol-2-yl)-2-methylbutan-2-amine](/img/structure/B13608154.png)


![1-[2-Chloro-6-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B13608196.png)


